molecular formula C16H19D6NO2 B602751 S-(+)-O-Desmethyl-Venlafaxine d6 CAS No. 1062609-99-7

S-(+)-O-Desmethyl-Venlafaxine d6

货号: B602751
CAS 编号: 1062609-99-7
分子量: 269.37
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-Desmethyl-Venlafaxine, which is an active metabolite of the antidepressant drug Venlafaxine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to its distinct mass.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethyl-Venlafaxine d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol (CD3OD)

    Temperature: Room temperature to slightly elevated temperatures

    Pressure: Hydrogenation under deuterium gas at atmospheric pressure or slightly higher

Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

  • Large-scale hydrogenation reactors
  • Continuous flow systems to ensure consistent deuterium incorporation
  • Purification steps such as crystallization or chromatography to isolate the deuterated product

化学反应分析

Types of Reactions: S-(+)-O-Desmethyl-Venlafaxine d6 can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
  • Reduction: Reduction reactions can convert it back to its parent compound, Venlafaxine.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
  • Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidation: N-oxide derivatives
  • Reduction: Venlafaxine
  • Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics refers to the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. S-(+)-O-Desmethyl-Venlafaxine d6 is frequently used as an internal standard in analytical methods like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) to quantify venlafaxine and its metabolites in biological samples.

Case Study: UPLC-MS Method Development

A validated UPLC-MS method was developed for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in rat plasma using this compound as an internal standard. The method demonstrated high sensitivity and specificity, allowing for accurate pharmacokinetic profiling of these compounds.

ParameterValue
Flow Rate0.3 mL/min
Mobile PhaseWater: Acetonitrile (20:80 v/v)
Retention Time (ODV)1.5 min
Recovery (ODV)88.6%

This method was instrumental in assessing the pharmacokinetics of venlafaxine and its metabolite, providing insights into their absorption and elimination profiles in vivo .

Therapeutic Applications

This compound plays a crucial role in understanding the therapeutic effects of venlafaxine. As a metabolite, it contributes to the drug's overall pharmacological activity, particularly its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Clinical Applications

Venlafaxine is primarily indicated for:

  • Major Depressive Disorder (MDD)
  • Generalized Anxiety Disorder (GAD)
  • Social Anxiety Disorder (SAD)
  • Panic Disorder

Research indicates that O-desmethylvenlafaxine enhances the efficacy of venlafaxine by increasing serotonin and norepinephrine levels in the brain, which is critical for treating these conditions .

Drug Development and Bioequivalence Studies

The use of this compound extends to drug development processes, particularly in bioequivalence studies where it serves as a reference standard.

Example: Bioequivalence Study

A randomized crossover study assessed the bioequivalence of two formulations of venlafaxine extended-release capsules. The pharmacokinetic parameters for both venlafaxine and O-desmethylvenlafaxine were closely monitored.

ParameterTest FormulationReference Formulation
AUC0-t (ng*h/mL)2390 ± 7932289 ± 762
Cmax (ng/mL)129 ± 42120 ± 40
Tmax (h)7.64 ± 1.687.73 ± 1.52

The results indicated that both formulations were bioequivalent, demonstrating similar safety profiles and pharmacokinetic behavior .

作用机制

The mechanism of action of S-(+)-O-Desmethyl-Venlafaxine d6 is similar to that of Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing neurotransmission.

相似化合物的比较

  • O-Desmethyl-Venlafaxine: The non-deuterated form of the compound.
  • Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
  • Desvenlafaxine: Another active metabolite of Venlafaxine.

Uniqueness: S-(+)-O-Desmethyl-Venlafaxine d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in pharmacokinetic studies. This deuterated form also helps in reducing metabolic degradation, leading to more accurate and reliable data in scientific research.

生物活性

S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-desmethylvenlafaxine (ODV), an active metabolite of the antidepressant venlafaxine. This compound is primarily recognized for its role in the pharmacological effects of venlafaxine, which is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding its biological activity involves examining its pharmacokinetics, pharmacodynamics, and the implications of its metabolic pathways.

Pharmacokinetics

The pharmacokinetics of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : ODV has an absolute bioavailability of approximately 12.6% for regular-release formulations and 45% for extended-release formulations of venlafaxine . The mean absorption time for ODV is around 2.2 hours .
  • Distribution : The volume of distribution (Vd) for ODV is about 5.7 L/kg . It is minimally bound to plasma proteins, with binding rates of 30% at therapeutic concentrations .
  • Metabolism : ODV is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 . Genetic polymorphisms in these enzymes can significantly affect the metabolic ratios of venlafaxine and its metabolites, influencing therapeutic outcomes and side effects .
  • Excretion : The elimination half-life of ODV ranges from 10 to 19 hours . Renal clearance plays a significant role in the elimination process, with creatinine clearance being a notable factor affecting drug levels in patients .

Pharmacodynamics

This compound exhibits significant biological activity related to neurotransmitter modulation:

  • Reuptake Inhibition : Both venlafaxine and ODV are potent inhibitors of serotonin and norepinephrine reuptake. The S-enantiomer demonstrates a higher selectivity for serotonin reuptake inhibition compared to norepinephrine . This dual action contributes to their antidepressant efficacy.
  • Dopamine Activity : While primarily acting on serotonin and norepinephrine, both compounds also exhibit weak inhibition of dopamine reuptake, which may contribute to their overall antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological activities and clinical implications of this compound:

  • Breastfeeding Study : A study characterized the milk-to-plasma (M/P) ratio for venlafaxine and ODV in breastfeeding women. It found that both compounds were present in breast milk, raising considerations for infant exposure during maternal treatment with venlafaxine .
  • Genetic Influence on Metabolism : Research highlighted how genetic variations in CYP2D6 and CYP2C19 significantly influence the metabolic ratios of venlafaxine and its metabolites. This has implications for personalized medicine approaches in treating depression with venlafaxine-based therapies .
  • Pharmacokinetic Modeling : Population pharmacokinetic modeling has been employed to better understand the dynamics of ODV in various populations, emphasizing factors such as body weight, sex, and renal function on drug clearance rates .

Summary Table of Biological Activity

PropertyValue/Description
Molecular FormulaC16H19D6NO2
Molecular Weight269.41 g/mol
Bioavailability12.6% (regular), 45% (extended-release)
Volume of Distribution5.7 L/kg
Elimination Half-Life10-19 hours
Protein Binding~30%
Reuptake InhibitionSerotonin > Norepinephrine
Genetic InfluencesCYP2D6 and CYP2C19 polymorphisms affect metabolism

属性

CAS 编号

1062609-99-7

分子式

C16H19D6NO2

分子量

269.37

纯度

0.95

相关CAS编号

142761-12-4 (unlabelled)

标签

Venlafaxine Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。